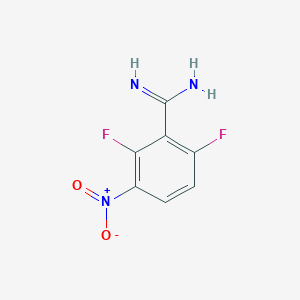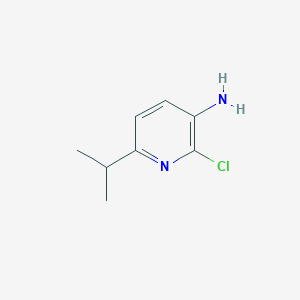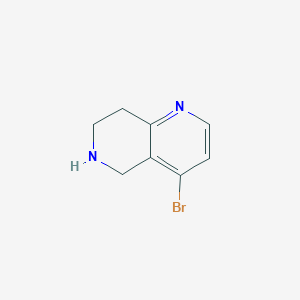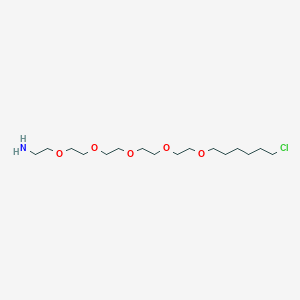
NH2-PEG5-C6-Cl
Overview
Mechanism of Action
Target of Action
NH2-PEG5-C6-Cl is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are intracellular molecules that are degraded by autophagy . The compound is used in the synthesis of a series of PROTACs , which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets by inducing their degradation through autophagy . This is achieved by the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, a process that is crucial for maintaining cellular homeostasis. The compound, as a part of PROTAC, facilitates the tagging of target proteins with ubiquitin molecules, marking them for degradation by the proteasome.
Pharmacokinetics
It is noted that the salt form of the compound, this compound hydrochloride, usually boasts enhanced water solubility and stability , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the degradation of target intracellular molecules by autophagy . This can lead to various molecular and cellular effects, depending on the specific targets and the biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility and stability can be enhanced in its salt form . .
Biochemical Analysis
Biochemical Properties
NH2-PEG5-C6-Cl interacts with various enzymes, proteins, and other biomolecules in the context of PROTACs . The nature of these interactions is largely determined by the specific PROTAC that this compound is part of. The PEG component of this compound confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated .
Cellular Effects
This compound, as a part of PROTACs, can influence cell function by inducing the degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. As a part of PROTACs, this compound could potentially interact with enzymes or cofactors involved in protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG5-C6-Cl typically involves the reaction of 6-chlorohexanol with polyethylene glycol (PEG) derivatives. The process includes multiple steps of etherification and amination to introduce the amino group at one end and the chloro group at the other end of the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG5-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions to form amide or urea linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like N-hydroxysuccinimide (NHS) are used under mild conditions
Major Products
Scientific Research Applications
NH2-PEG5-C6-Cl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which is a promising therapeutic strategy for various diseases, including cancer.
Industry: Employed in the production of advanced materials and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG4-C6-Cl: Similar structure but with a shorter PEG chain.
NH2-PEG6-C6-Cl: Similar structure but with a longer PEG chain.
NH2-PEG5-C6-Br: Similar structure but with a bromo group instead of a chloro group
Uniqueness
NH2-PEG5-C6-Cl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. The chloro group also offers a versatile site for further functionalization, making it a valuable tool in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFKRLCLUQKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237449 | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261238-22-5 | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B1651331.png)
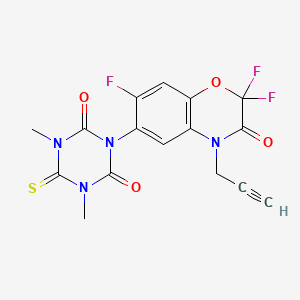


![(2S)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1651338.png)
![1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B1651340.png)

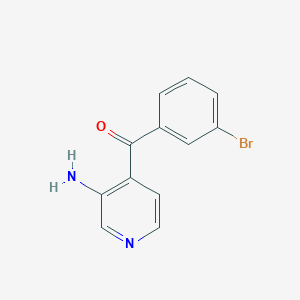
![(3-Aminopyridin-4-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B1651344.png)
